molecular formula C13H14ClFO2 B1607662 1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid CAS No. 214263-04-4

1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid

Cat. No.: B1607662
CAS No.: 214263-04-4
M. Wt: 256.7 g/mol
InChI Key: YOCRQRLRAGTUCP-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid (CAS 214263-04-4) is a chemical compound with the molecular formula C13H14ClFO2 and a molecular weight of 255.70 g/mol . This carboxylic acid derivative features a cyclohexane ring substituted with both a carboxylic acid group and a 2-chloro-6-fluorophenyl ring, making it a valuable synthetic intermediate and building block in organic and medicinal chemistry research . Researchers utilize this compound in the development of more complex molecular structures, particularly in the exploration of pharmaceutical candidates. Its structure is related to other research compounds, such as 1-(2-chloro-6-fluorophenyl)cyclopentanecarboxylic acid, highlighting its role in a family of fluorinated and chlorinated bioisosteres . As a solid, it requires careful handling; it may cause irritation to the eyes, skin, and respiratory tract . This product is strictly for Research Use Only (RUO) and must be handled by qualified laboratory personnel in accordance with safe laboratory practices.

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO2/c14-9-5-4-6-10(15)11(9)13(12(16)17)7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCRQRLRAGTUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=C(C=CC=C2Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361463
Record name 1-(2-chloro-6-fluorophenyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214263-04-4
Record name 1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214263-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-chloro-6-fluorophenyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • Cyclohexanecarbonitrile derivatives serve as primary intermediates.
  • Halogenated benzene derivatives (2-chloro-6-fluorophenyl moiety) are introduced via alkylation or Grignard reactions.
  • Dialkyl malonates or malonic acid derivatives are used for cyclohexane ring carboxylation.

Stepwise Synthesis Process (Based on US Patent US6740765B1 and US8143442B2)

  • Formation of Halogenated Vinyl Ether Intermediate:

    • React 2-chloroethyl vinyl ether with a strong base (e.g., sodium amide) in a non-polar solvent such as toluene at 30-70°C.
    • Add benzeneacetonitrile derivative pre-dissolved in the solvent to form a vinyl ether intermediate.
  • Hydrolysis to Diol:

    • Treat vinyl ether intermediate with water and a strong mineral acid (e.g., HCl) at 70-90°C to yield a bis 2-hydroxyethyl compound.
  • Conversion to Tosylate or Mesylate:

    • React the diol with p-toluenesulfonyl chloride in pyridine at room temperature for 3-7 hours to form the tosylate derivative.
  • Halide Displacement:

    • Dissolve the tosylate in a polar aprotic solvent (acetone or dimethylformamide).
    • Add a halide salt (e.g., sodium or lithium iodide) and a weak base, reflux overnight to substitute tosylate groups with halides.
  • Cyclohexane Ring Formation via Malonate Alkylation:

    • React the dihalide compound with dialkyl malonate or malonic acid and a weak base (sodium or potassium carbonate) in dimethylformamide.
    • Stir overnight at 75-95°C to form cyclohexane dicarboxylates or diacids.
  • Saponification and Decarboxylation:

    • Hydrolyze esters to acids using aqueous base (e.g., lithium hydroxide in tetrahydrofuran-water mixture) under reflux.
    • Decarboxylate diacid or diester to monoacid using pyridine, lithium chloride, and water in dimethylsulfoxide at 100-150°C for 4-8 hours.
  • Purification:

    • Extract product into organic solvents, wash with acid and brine.
    • Purify by crystallization (e.g., ethanol and t-butyl methyl ether) or column chromatography.

Alternative Synthesis via Grignard Reaction (US8143442B2)

  • React cyclohexanecarbonitrile with a Grignard reagent (alkyl-magnesium halide) in the presence of a secondary amine.
  • Follow with alkylation using a haloalkane (e.g., 1-halo-2-ethylbutane).
  • Acidify with HCl, separate organic phase, wash, and concentrate to yield the cyclohexanecarbonitrile derivative.
  • Subsequent hydrolysis converts nitrile to carboxylic acid.

Key Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Solvent
Vinyl ether formation 2-chloroethyl vinyl ether, sodium amide 30-70°C - Toluene
Hydrolysis to diol Water, HCl (50% molar excess) 70-90°C (80°C) 5-20 min Aqueous
Tosylation p-Toluenesulfonyl chloride, pyridine Room temp 3-7 hours Pyridine
Halide substitution Sodium/lithium iodide, weak base Reflux overnight ~12-16 hours Acetone/DMF
Malonate alkylation Dialkyl malonate, sodium/potassium carbonate 75-95°C Overnight DMF
Saponification LiOH, THF-water Reflux Overnight THF-water
Decarboxylation Pyridine, LiCl, water, DMSO 100-150°C 4-8 hours DMSO
Grignard reaction (alternative) Cyclohexanecarbonitrile, Grignard reagent, haloalkane Ambient to reflux Minutes to hours Ether solvents

Stock Solution Preparation Data (for Experimental Use)

From GlpBio data for 1-(2-chloro-6-fluorophenyl)cyclohexanecarboxylic acid:

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 3.8956 0.7791 0.3896
5 mg 19.478 3.8956 1.9478
10 mg 38.956 7.7912 3.8956

Note: These volumes are calculated based on molecular weight and desired molarity for stock solutions in DMSO or other solvents.

Research Findings and Notes

  • The described methods yield a mixture of cis and trans isomers; enrichment of the cis isomer can be achieved by treatment with alkali metal salts of lower alkanols such as potassium t-butanol in t-butanol solvent.
  • Purification techniques include crystallization and flash chromatography.
  • The halogen substituents (chloro and fluoro) are stable under the reaction conditions and provide the desired substitution pattern on the phenyl ring.
  • The synthetic routes are adaptable for various substituents on the aromatic ring and cyclohexane ring, allowing for structural analogues to be prepared.
  • Reaction times and temperatures are optimized to balance yield and purity, with some steps requiring prolonged reflux or heating (overnight or several hours).
  • Use of polar aprotic solvents (DMF, DMSO) is critical for halide displacement and decarboxylation steps due to their ability to stabilize charged intermediates.

Summary Table of Preparation Methods

Method Step Description Key Reagents/Conditions Outcome/Notes
Vinyl ether formation Alkylation of benzeneacetonitrile with vinyl ether Sodium amide, toluene, 30-70°C Intermediate vinyl ether formed
Hydrolysis to diol Acid-catalyzed hydrolysis Water, HCl, 80°C Bis 2-hydroxyethyl compound
Tosylation Conversion of diol to tosylate p-Toluenesulfonyl chloride, pyridine Tosylate intermediate
Halide substitution Displacement of tosylate by halide ion NaI or LiI, acetone/DMF, reflux Dihalide compound
Malonate alkylation Cyclization to cyclohexane dicarboxylate Dialkyl malonate, carbonate, DMF Cyclohexane ring formed
Saponification Hydrolysis of ester to acid LiOH, THF-water, reflux Carboxylic acid formed
Decarboxylation Removal of one carboxyl group Pyridine, LiCl, DMSO, 100-150°C Monoacid product
Grignard alternative Addition of Grignard reagent to nitrile Alkyl-MgX, secondary amine, haloalkane Cyclohexanecarbonitrile derivative

Chemical Reactions Analysis

1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or potassium thiocyanate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C13H14ClF O2
  • CAS Number : 214263-04-4
  • Molecular Weight : 252.70 g/mol

The compound features a cyclohexane ring substituted with a carboxylic acid group and a chlorofluorophenyl moiety, influencing its reactivity and interaction with biological targets.

Medicinal Chemistry

1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Agents : The compound's structural characteristics suggest potential anti-inflammatory effects, which are being explored in preclinical studies .

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals:

  • Synthesis of Bioactive Molecules : It is utilized in the synthesis of complex molecules that have potential pharmacological activity, particularly in targeting specific receptors or enzymes .
  • Drug Design : Its unique structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects .

Agrochemicals

This compound has applications in the agricultural sector:

  • Pesticide Development : Research indicates that this compound can be modified to create effective pesticides, providing a means to enhance crop protection against pests and diseases .

Material Science

The compound's properties allow it to be used in developing advanced materials:

  • Polymer Synthesis : It can act as a monomer or additive in polymer formulations, enhancing material properties such as durability and resistance to environmental factors .

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of derivatives based on this compound. The research demonstrated that modifications to the phenyl ring significantly affected the compound's efficacy against various bacterial strains, suggesting pathways for developing new antibiotics.

Case Study 2: Drug Development

In another research project focused on anti-inflammatory drugs, scientists synthesized several derivatives of this compound. The results indicated that certain modifications enhanced the anti-inflammatory activity while maintaining low toxicity levels, paving the way for further clinical trials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs identified in the evidence, focusing on substituent patterns, ring systems, and functional groups:

Compound Name CAS Number Core Structure Phenyl Substituents Functional Group Key Differences Reference
1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid 332040-21-8 Cyclohexane 2-Cl, 6-F Carboxylic acid Reference compound
1-(2-Fluorophenyl)cyclopentanecarboxylic acid 214262-96-1 Cyclopentane 2-F Carboxylic acid Smaller ring; single F substituent
1-(4-Fluorophenyl)cyclopentanecarboxylic acid 214262-99-4 Cyclopentane 4-F Carboxylic acid F at para position; cyclopentane core
1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid 214263-02-2 Cyclohexane 2-Cl, 4-F Carboxylic acid Halogen positions differ (2-Cl, 4-F)
1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid 36263-56-6 Cyclohexane 2-OCH₃ Carboxylic acid Methoxy substituent (electron-donating)
1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile 214262-95-0 Cyclohexane 2-Cl, 6-F Carbonitrile (CN) Carboxylic acid replaced with CN
(1s,4s)-4-(4-Chlorophenyl)cyclohexanecarboxylic acid N/A Cyclohexane 4-Cl (stereospecific) Carboxylic acid Single Cl at para position; stereochemistry specified

Analysis of Structural and Functional Variations

Substituent Position and Electronic Effects: The 2-Cl,6-F substitution in the target compound creates a sterically hindered and electron-deficient aromatic system compared to analogs with single halogens (e.g., 214262-96-1) or electron-donating groups (e.g., 36263-56-6). This may enhance binding to hydrophobic pockets or metal ions in biological targets .

Ring Size and Conformational Flexibility :

  • Cyclopentane derivatives (e.g., 214262-96-1, 214262-99-4) have reduced ring strain and smaller cavity sizes compared to cyclohexane analogs, which could limit interactions with larger biomolecules .

The methoxy group in 36263-56-6 introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing halogens in the target compound .

Hypothetical Implications for Research and Development

  • Bioavailability : Cyclohexane derivatives with carboxylic acids (e.g., 332040-21-8) may exhibit higher aqueous solubility than carbonitrile analogs, favoring oral administration .
  • Target Selectivity: The 2-Cl,6-F substitution pattern could mimic motifs in known drugs (e.g., Floxacillin’s 2-chloro-6-fluorophenyl group in ), hinting at antibacterial or enzyme-inhibitory applications .
  • Synthetic Utility : The carbonitrile derivative (214262-95-0) might serve as a precursor for further functionalization via hydrolysis to the carboxylic acid .

Biological Activity

1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C13H14ClF O2 and CAS number 214263-04-4. This compound is notable for its potential biological activities, particularly in pharmaceutical applications. Research into its biological activity has revealed various mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14ClF O2
  • Molecular Weight : 252.70 g/mol

This compound exhibits various biological activities, which can be summarized as follows:

  • Anti-inflammatory Properties : Studies have indicated that this compound may inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary investigations have shown that it possesses antimicrobial properties against several bacterial strains.
  • Analgesic Effects : There is evidence supporting its role in pain relief, potentially through modulation of pain pathways.

Research Findings

Research has focused on the pharmacological effects of this compound, with several studies highlighting its biological activities:

  • In Vitro Studies : Laboratory studies demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
  • In Vivo Studies : Animal models have been utilized to assess the analgesic and anti-inflammatory effects. For instance, administration of the compound resulted in a significant reduction in pain response in rodent models compared to control groups.
  • Case Studies : Clinical case studies have begun to emerge, indicating that patients treated with formulations containing this compound reported improved outcomes in conditions associated with chronic pain and inflammation.

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialInhibition of bacterial growth
AnalgesicModulation of pain pathways

Q & A

Advanced Research Question

  • pH Sensitivity : Carboxylic acid groups may protonate/deprotonate in aqueous media. Buffer systems (pH 4–6) are recommended for biological assays to prevent hydrolysis .
  • Light and Temperature : Store at 0–6°C in amber vials, as halogenated aromatics are prone to photodegradation (e.g., 3-chloro-4-fluorophenyl isocyanate requires cold storage) .

How can computational modeling predict reactivity in downstream derivatization?

Advanced Research Question
Density Functional Theory (DFT) simulations can:

  • Map electrostatic potentials to identify nucleophilic/electrophilic sites.
  • Predict regioselectivity in reactions (e.g., esterification at the carboxylic acid group vs. halogen displacement). Studies on cyclohexane derivatives highlight the role of ring puckering in modulating reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid
Reactant of Route 2
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1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid

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